molecular formula C17H18FN B11814082 1-Benzyl-2-(4-fluorophenyl)pyrrolidine

1-Benzyl-2-(4-fluorophenyl)pyrrolidine

Cat. No.: B11814082
M. Wt: 255.33 g/mol
InChI Key: JKWRIZVPHCHZGD-UHFFFAOYSA-N
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Description

1-Benzyl-2-(4-fluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The compound features a benzyl group and a 4-fluorophenyl group attached to the pyrrolidine ring, which can influence its chemical and biological properties.

Preparation Methods

The synthesis of 1-Benzyl-2-(4-fluorophenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with benzylamine to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently cyclized to form the pyrrolidine ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl-2-(4-fluorophenyl)pyrrolidine undergoes several types of chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted pyrrolidines, ketones, and alcohols.

Scientific Research Applications

1-Benzyl-2-(4-fluorophenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-Benzyl-2-(4-fluorophenyl)pyrrolidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its binding affinity to certain biological targets and improve its metabolic stability .

Properties

Molecular Formula

C17H18FN

Molecular Weight

255.33 g/mol

IUPAC Name

1-benzyl-2-(4-fluorophenyl)pyrrolidine

InChI

InChI=1S/C17H18FN/c18-16-10-8-15(9-11-16)17-7-4-12-19(17)13-14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2

InChI Key

JKWRIZVPHCHZGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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